N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide

CYP inhibition drug metabolism ADME-Tox screening

Sourcing a validated, multi-isoform CYP inhibitor for rodent liver microsome panels often requires costly in-library screening. This indole-benzimidazole propanamide (CAS 1401585-98-5) is a ready-to-use calibrator with publicly deposited inhibition constants (Ki) across CYP3A2, CYP1A2, CYP2D1, CYP2E1, and CYP2C6. - Eliminates screening overhead with pre-characterized Ki values for five rat CYP isoforms. - Serves as a ligand-matched negative control for CYP3A2 liability studies (Ki orders of magnitude weaker than drug-like inhibitors). - Enables structure-property relationship (SPR) benchmarking with computed logP ~3.6 and tPSA ~67 Ų.

Molecular Formula C22H24N4O
Molecular Weight 360.5 g/mol
Cat. No. B10978036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide
Molecular FormulaC22H24N4O
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H24N4O/c1-26-15-16(17-7-2-5-10-20(17)26)12-13-22(27)23-14-6-11-21-24-18-8-3-4-9-19(18)25-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,23,27)(H,24,25)
InChIKeyQOMYIFRTZKQMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-Benzimidazole Propanamide – Class & Procurement Relevance


N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide (CAS not yet widely assigned) is a fully synthetic, small-molecule amide that joins a 1H-benzimidazole ring to a 1-methylindole moiety through a propyl linker . The compound belongs to the broader chemotype of indole-benzimidazole propanamides, a class originally explored in patents as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and, in closely related analog series, as antagonists of P2X3/P2X2/3 purinergic receptors [1][2]. In current procurement practice, it is most frequently utilised as a selective screening tool for cytochrome P450 (CYP) enzyme profiling in rat liver microsomes, where its inhibition constants (Ki) have been deposited in public bioactivity databases such as ChEMBL and BindingDB [3].

CYP enzyme profiling tool for rat liver microsomes
Public multi-isoform Ki dataset (BindingDB/ChEMBL) available
Propyl linker – key structural determinant for selectivity

Indole-Benzimidazole Propanamide – Analog Substitution Risks


Indole-benzimidazole amides are not a uniform chemical space. Altering the linker length between the benzimidazole and the amide nitrogen from propyl (three methylene units) to ethyl (two units) or to a branched, substituted chain can invert selectivity between CYP isoforms, shift the primary pharmacology from 11β-HSD1 inhibition to P2X3 antagonism, and change the dominant metabolic soft spot [1][2]. Because the target compound exhibits a quantitative Ki signature across CYP3A2, CYP1A2, CYP2D1, and CYP2E1 that is tied to both linker length and the 1-methyl group on indole, any procurement substitution—even swapping to the one-carbon shorter N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide—invalidates the pre-existing CYP inhibition fingerprint and necessitates full re-characterisation [3].

Linker length change (propyl to ethyl) may shift CYP isoform selectivity
1-methylindole group contributes to Ki signature; de-methyl analogs lack data
Any close analog substitution invalidates existing CYP inhibition fingerprint

Indole-Benzimidazole Propanamide – Quantitative Comparison Data


CYP3A2 Inhibition: Target vs. De-Methyl Analog

The target compound displays a Ki of 52 600 nM for rat CYP3A2, classifying it as a low-potency CYP3A2 ligand. For the immediate structural neighbor N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-indol-3-yl)propanamide (de-methyl indole analog), no matched CYP inhibition data are publicly available, underscoring the non-transferability of the target compound's CYP fingerprint [1]. This quantitative entry in BindingDB and ChEMBL makes the target compound a verified, turn-key reference for CYP3A2 assay development, whereas the de-methyl analog lacks any comparable dataset.

CYP3A2 Ki vs. De-Methyl Analog
Reported
52,600 nMvsNo data available
Supports CYP3A2 assay development as reported reference; comparator lacks annotation
Rat liver microsome assay; BindingDB deposition
CYP inhibition drug metabolism ADME-Tox screening

Multi-Isoform CYP Selectivity vs. Class Average

The target compound inhibits four major rat CYP isoforms with a Ki spanning 52 600 nM (CYP3A2) to 203 000 nM (CYP2C6). This yields a 3.9-fold intra-panel selectivity window, with the rank order CYP3A2 < CYP1A2 < CYP2D1 ≈ CYP2E1 ≈ CYP2C6 [1]. In contrast, structurally related benzimidazole-containing CYP inhibitors (e.g., omeprazole-like scaffolds) typically display a preference for CYP2C19 or CYP3A4 in human microsomes, making the target compound's balanced rat CYP profile a distinct starting point for rodent-specific PK/PD studies [2].

Multi-Isoform CYP Selectivity
Class-level
Ki range 52,600 – 203,000 nM
3.9-fold intra-panel window
Supports multi-isoform CYP profiling for rodent PK/PD programs
Rat liver microsomes; four isoforms with documented Ki
CYP selectivity drug-drug interaction hepatic metabolism

Physicochemical Differentiation vs. Commercial Libraries

The target compound's calculated logP of 3.61 and topological polar surface area (tPSA) of 66.97 Ų place it near the center of the CNS MPO (multiparameter optimization) desirability space, a region sparsely populated by in-class 11β-HSD1 inhibitor leads [1]. This balanced physicochemical profile contrasts with the more lipophilic (logP > 4.5) indole-benzimidazole amides frequently found in commercial “drug-like” screening sets, potentially reducing non-specific protein binding and phospholipidosis risk without sacrificing passive permeability [2].

Physicochemical Profile
Class-level
logP 3.61 · tPSA 66.97 Ųvs typical 11β-HSD1 leadslogP ≈ 4.5 · tPSA ≈ 55 Ų
May indicate lower lipophilicity; supports hit-to-lead profiling
Calculated values; experimental solubility unavailable
aqueous solubility physicochemical profiling early ADME

Indole-Benzimidazole Propanamide – Preferred Application Scenarios


Rodent CYP Inhibition Reference for ADME-Tox Screening

Leverages the compound’s unique, publicly deposited Ki profile across five rat CYP isoforms (CYP3A2, CYP1A2, CYP2D1, CYP2E1, CYP2C6) to serve as a ready-to-use positive control or calibrator in rodent liver microsome assays, particularly for academic and CRO laboratories that require multi-isoform CYP panels without the overhead of in-library selection [1].

Hit-to-Lead Physicochemical Benchmark

The compound’s computed logP of ~3.6 and tPSA of ~67 Ų make it an attractive reference point for structure-property relationship (SPR) analyses when optimizing leads from the more lipophilic 11β-HSD1 or P2X3 patent landscapes, allowing medicinal chemists to gauge the impact of linker length and indole substitution on physicochemical space while maintaining a pre-characterized CYP safety note [2][3].

Negative Control for Linker-Dependency Studies

Because the target compound’s CYP3A2 Ki is orders of magnitude weaker than typical drug-like CYP inhibitors, it provides a clean ‘ligand-matched’ negative control for experiments designed to isolate the effect of linker elongation (propyl vs. ethyl) on target engagement or off-target CYP liability, particularly when paired with the analogous ethyl-linked compound .

In Silico Validation Set for CYP Metabolism Prediction

The availability of multi-isoform experimental Ki data makes this compound a validated external test case for machine learning models and docking protocols aimed at predicting CYP inhibition from indole-benzimidazole chemical space, supporting computational chemistry groups in refining QSAR models for rodent CYP liability [1].

Application
Selection Property
Validation Focus
Rodent CYP inhibition reference
Multi-isoform CYP inhibition profile
Rat liver microsome assay context
Hit-to-lead physicochemical benchmark
Computed logP and tPSA
Experimental solubility & permeability verification
Negative control for linker-dependency studies
Ligand-matched CYP inhibition context
Linker-length dependency assay
In silico validation for CYP metabolism prediction
Publicly deposited multi-isoform Ki data
QSAR model refinement for rodent CYP liability
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